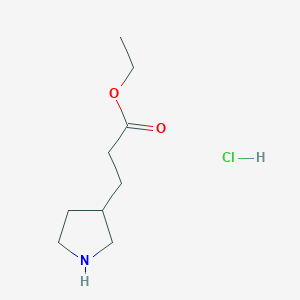

Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride

説明

Molecular Architecture: Pyrrolidine Ring Conformation and Ester Functionalization

The molecular architecture of ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is fundamentally defined by the presence of a pyrrolidine ring system attached to a propanoate ester chain at the 3-position of the heterocyclic framework. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, exhibits inherent conformational flexibility due to its non-planar geometry. This conformational behavior is governed by pseudorotation processes, wherein the ring adopts various envelope and twisted conformations to minimize steric and electronic strain. The geometry of pyrrolidine rings can occupy various envelope conformations and twisted conformations, with the particular conformation described by two pseudorotation parameters: the phase angle and the maximum puckering amplitude. The phase angle represents a periodic variable indicating which ring atoms are situated outside the ring plane and can reach values from zero to three hundred sixty degrees, while the maximum puckering amplitude describes the degree of distortion of the five-membered ring out of the plane, typically ranging between thirty-five and forty-five degrees.

The ester functionalization at the 3-position of the pyrrolidine ring introduces additional conformational considerations, as the propanoate chain can adopt different rotational conformations around the carbon-carbon bonds connecting the ring to the ester group. The simplified molecular-input line-entry system representation of the compound (CCOC(=O)CCC1CCNC1.Cl) clearly demonstrates the connectivity pattern, showing the ethyl ester group connected to a two-carbon chain that is subsequently attached to the 3-position of the pyrrolidine ring. This structural arrangement creates opportunities for intramolecular interactions between the ester carbonyl oxygen and the pyrrolidine nitrogen, potentially influencing the overall molecular conformation. The presence of the hydrochloride salt formation adds another layer of complexity, as the protonated nitrogen center becomes positively charged, significantly altering the electronic distribution throughout the molecule and affecting both intramolecular and intermolecular interactions.

Conformational analysis using experimental vicinal proton-proton scalar coupling constants together with pseudorotation-based programs has been demonstrated to be effective for fitting calculated coupling constants to experimental values, assuming a two-state conformation equilibrium. In pyrrolidine derivatives, the conformation of the five-membered ring is sensitive to substitution patterns, with different substituents causing shifts in conformational populations. The effect of substitution on pyrrolidine ring conformation has been shown to depend on the relative configuration of substituents as well as the effect of alkylation or acylation of the pyrrolidine nitrogen atom. For compounds with similar structural features, trans configurations tend to occupy mainly the twisted or envelope conformations in equilibrium with less populated envelope conformers, while cis derivatives show preference for different conformational states due to steric hindrance between substituents.

特性

IUPAC Name |

ethyl 3-pyrrolidin-3-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)4-3-8-5-6-10-7-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNCSKYXQSUTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities and applications in the treatment of various neurological disorders. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is characterized by the presence of a pyrrolidine ring, which is known for its ability to interact with various biological targets. The molecular formula is , with a molecular weight of approximately 194 Da. The compound's structure allows it to participate in significant interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine.

The biological activity of Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is largely attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound has been shown to modulate receptor activity, enhancing synaptic transmission and potentially improving cognitive functions.

- Enzyme Interaction : It interacts with enzymes involved in neurotransmitter synthesis and degradation, influencing the levels of critical neurotransmitters in the brain .

Neurological Disorders

Research indicates that Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride may have applications in treating neurological disorders. Its effects on neurotransmitter systems suggest potential benefits in conditions such as:

- Alzheimer's Disease : By enhancing cholinergic signaling, the compound may improve cognitive function.

- Parkinson's Disease : Its dopaminergic activity could provide symptomatic relief for patients.

Case Studies and Research Findings

- Neuropharmacological Studies : In a study examining its effects on neurotransmission, Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride demonstrated significant modulation of acetylcholine receptors, leading to enhanced synaptic plasticity in animal models.

- Cytotoxicity Assessments : In vitro studies revealed that the compound exhibited low cytotoxicity across several cell lines, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride, it can be compared with other pyrrolidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3-(pyrrolidin-1-yl)propanoate | Pyrrolidine at position 1 | Moderate receptor modulation |

| Ethyl (R)-2-(pyrrolidin-3-yl)acetate | Ester functionality with pyrrolidine | Notable neuropharmacological effects |

| Ethyl 3-(pyrrolidin-2-yl)propanoate | Pyrrolidine at position 2 | Limited receptor interaction |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their differences:

Key Observations :

- Ring Substitutions: Pyridine-containing analogs (e.g., Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride) introduce aromaticity and hydrogen-bonding capabilities, which may enhance binding to enzymes or receptors compared to pyrrolidine derivatives .

- Functional Group Additions: The presence of a thioxothiazolidinone ring () or anthraquinone moieties (e.g., derivatives in ) introduces electrophilic or planar aromatic systems, critical for interactions with biological targets like DNA or kinases .

Antitumor Activity

- Anthraquinone Derivatives: Ethyl 3-(((4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl)amino)propanoate hydrochloride () demonstrated superior antitumor activity against NCI-H460 (lung cancer) and Hep G2 (liver cancer) cell lines compared to aloe emodin, likely due to the anthraquinone moiety’s intercalation with DNA .

Antimicrobial Activity

- Thioxothiazolidinone derivatives (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate) showed activity against Gram-positive bacteria and fungi, attributed to the thioxothiazolidinone ring’s interaction with microbial enzymes .

Neuropharmacological Potential

- Pyrrolidine derivatives are often explored for their affinity to neurotransmitter receptors (e.g., dopamine, serotonin).

Q & A

What are the recommended synthetic routes for Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride, and how can reaction conditions be optimized?

Basic Research Question

The compound can be synthesized via amidation of propargylamines followed by base-catalyzed 5-exo-dig cyclization using ethyl malonyl chloride as a key intermediate . Optimization involves varying catalysts (e.g., heterogeneous metal catalysts for reductive stabilization ), temperature (controlled between 2–8°C to minimize side reactions ), and reaction time. Purity is enhanced by recrystallization in anhydrous solvents.

How can researchers address discrepancies in NMR data when characterizing stereoisomers of Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride?

Advanced Research Question

Discrepancies in - and -NMR signals may arise from stereochemical variations or hydrogen bonding. Use HSQC NMR to resolve cross-signals from diastereomers and compare experimental data with density functional theory (DFT)-calculated chemical shifts . For example, pyrrolidine ring protons often show splitting due to restricted rotation; deuterated solvents (e.g., DMSO-d) can mitigate exchange broadening .

What analytical techniques are most effective for assessing the purity of this compound?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended, using pharmacopeial impurity standards (e.g., ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride as a reference) . Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) can quantify volatile byproducts . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

What strategies are recommended for studying the compound's stability under different pH and temperature conditions?

Advanced Research Question

Conduct accelerated stability studies at elevated temperatures (40–60°C) and varying pH (1–12). Monitor degradation products (e.g., free pyrrolidine or ester hydrolysis) via LC-MS. For example, acidic conditions may hydrolyze the ethyl ester to 3-(pyrrolidin-3-yl)propanoic acid, while alkaline conditions could degrade the pyrrolidine ring . Use Arrhenius plots to extrapolate shelf-life under standard storage (2–8°C) .

How can the hydrochloride salt form influence the compound's solubility and reactivity in aqueous solutions?

Basic Research Question

The hydrochloride salt enhances aqueous solubility compared to the free base due to ionic interactions. Measure solubility via the shake-flask method in buffered solutions (pH 1–7.4). Reactivity in nucleophilic environments (e.g., biological matrices) increases due to protonation of the pyrrolidine nitrogen, which can be quantified using titrations . Compare with analogous esters (e.g., methyl vs. ethyl) to assess steric effects on hydrolysis rates .

What computational approaches can predict the compound's reactivity in nucleophilic environments?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for ester hydrolysis or nucleophilic substitution at the pyrrolidine nitrogen. Molecular docking studies predict steric hindrance from the oxane or piperidine rings in analogs . Solvation models (e.g., COSMO-RS) estimate reactivity in polar solvents .

What are the key considerations for handling and storing this compound to prevent degradation?

Basic Research Question

Store in airtight, light-resistant containers under inert gas (N) at 2–8°C . Use desiccants (e.g., silica gel) to prevent hygroscopic degradation. Handle with nitrile gloves and PPE to avoid moisture absorption, which accelerates ester hydrolysis .

How can researchers resolve contradictions between experimental biological activity data and computational predictions for this compound?

Advanced Research Question

Validate in vitro assays (e.g., enzyme inhibition) with orthogonal methods (e.g., isothermal titration calorimetry). Check for compound decomposition during assays via LC-MS. If computational models (e.g., QSAR) underpredict activity, refine descriptors to account for hydrogen bonding or stereoelectronic effects from the pyrrolidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。